molecular formula C25H25N B14119669 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole

Cat. No.: B14119669
M. Wt: 339.5 g/mol
InChI Key: LSJHUVJVYBUSQJ-UHFFFAOYSA-N
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Description

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is an organic compound that features a complex structure with an indole core substituted by a tert-butylphenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indole with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole involves its interaction with various molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and phenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-indole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    4-tert-Butylphenyl-1H-indole: Similar structure but with different substitution patterns, affecting its biological activity and applications.

Uniqueness

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C25H25N

Molecular Weight

339.5 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)-phenylmethyl]-1H-indole

InChI

InChI=1S/C25H25N/c1-25(2,3)20-15-13-19(14-16-20)24(18-9-5-4-6-10-18)22-17-26-23-12-8-7-11-21(22)23/h4-17,24,26H,1-3H3

InChI Key

LSJHUVJVYBUSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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